N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that features a benzo[d]oxazole ring, a phenyl group, and a fluorophenyl thioether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenyl Group: The benzo[d]oxazole intermediate is then subjected to a Friedel-Crafts acylation reaction with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thioether Formation: The resulting product is then reacted with 4-fluorothiophenol in the presence of a base like potassium carbonate to form the thioether linkage.
Acetamide Formation: Finally, the compound is treated with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]oxazole ring, leading to various reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Reduced Benzo[d]oxazole Derivatives: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for developing anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzo[d]oxazole ring can engage in π-π stacking interactions, while the thioether and acetamide groups can form hydrogen bonds and other non-covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide: Similar structure but with a benzo[d]thiazole ring instead of a benzo[d]oxazole ring.
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the benzo[d]oxazole ring combined with the fluorophenyl thioether moiety. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S/c22-15-7-11-17(12-8-15)27-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)26-21/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTJRCDZEOJYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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